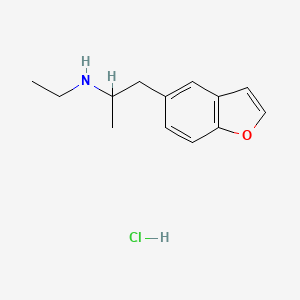

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

説明

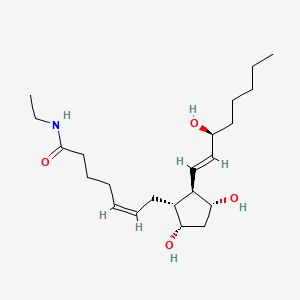

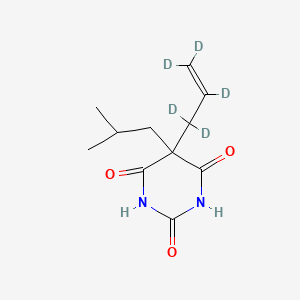

“N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide”, also known as Prostaglandin F2alpha ethyl amide or PGF2ALPHA-NET, is a chemical compound with the molecular formula C22H39NO4 . It is an analog of PGF2α in which the C-1 carboxyl group has been modified to an N-ethyl amide.

Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. It has a molecular weight of 381.5 g/mol . The InChI representation of the molecule isInChI=1S/C22H39NO4/c1-3-5-8-11-17 (24)14-15-19-18 (20 (25)16-21 (19)26)12-9-6-7-10-13-22 (27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3, (H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.5 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 381.28790873 g/mol . The topological polar surface area is 89.8 Ų .科学的研究の応用

Biological Activity and Mimicry

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide demonstrates significant biological activity, particularly as a mimic of prostaglandin endoperoxides. A study found that an azo analog of this compound is a powerful mimic of these endoperoxides, showing heightened activity in stimulating muscle contraction and platelet aggregation, suggesting its potential value in further studies of prostaglandin endoperoxides (Corey et al., 1975).

Platelet Aggregation

Research on analogues of N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide reveals its role in platelet aggregation. A study examining 9,11-dithio analogues of prostaglandin endoperoxide found that these compounds induce platelet aggregation and serotonin release from platelets (Okuma et al., 1977).

Receptor Activation and Pharmacological Responses

The compound has been implicated in activating peroxisome proliferator-activated receptor-gamma (PPARgamma), a critical factor in various metabolic processes. A study showed that prostaglandin D2 (PGD2), when incubated with murine macrophages, led to the formation of products that activate PPARgamma, highlighting the compound's potential in metabolism-related research (Söderström et al., 2003).

Impact on Water Permeability and Muscle Contraction

Studies have shown that certain analogs of N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide significantly impact water permeability and muscle contraction. For instance, the effect of thromboxane B(2) and stable prostaglandin endoperoxide analogs on water flow across the toad urinary bladder was notable, suggesting its application in renal physiology and related pharmacological studies (Burch & Halushka, 1980).

Synthesis and Chemical Transformations

Chemical synthesis and transformation studies involving the compound have been conducted, providing insights into its potential for bioconjugation and other applications. A research focusing on the mechanism of amide formation using carbodiimide in aqueous media, which is relevant for bioconjugation, involved compounds related to N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide (Nakajima & Ikada, 1995).

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLETUMXUCSCVPL-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

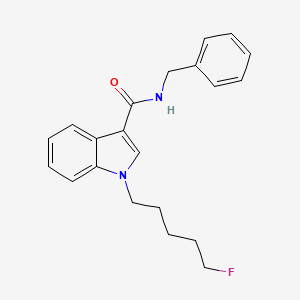

![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)

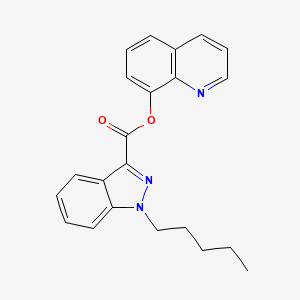

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

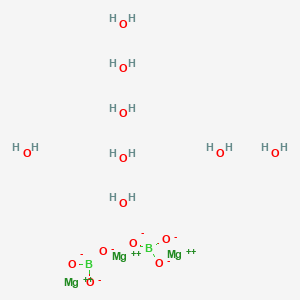

![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)